Boc-alpha-(4-fluorobenzyl)-DL-proline
Overview
Description
Boc-alpha-(4-fluorobenzyl)-DL-proline is a synthetic amino acid derivative characterized by the presence of a Boc-protected amino group, a 4-fluorobenzyl group, and a DL-proline backbone. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting with DL-proline as the base molecule
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the proline backbone to its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to reduce any double bonds or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions are commonly used to introduce various functional groups onto the proline backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Proline carboxylic acid derivatives.
Reduction: Reduced proline derivatives.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
Chemistry: Boc-alpha-(4-fluorobenzyl)-DL-proline is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its structural similarity to natural amino acids. Medicine: It serves as a precursor in the development of new drugs, particularly those targeting neurological disorders and inflammation. Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Boc-alpha-(4-fluorobenzyl)-DL-proline exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Boc-alpha-(4-chlorobenzyl)-DL-proline
Boc-alpha-(3-fluorobenzyl)-DL-proline
Boc-alpha-(2-fluorobenzyl)-DL-proline
Uniqueness: Boc-alpha-(4-fluorobenzyl)-DL-proline stands out due to its unique fluorine atom at the para position of the benzyl group, which significantly affects its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance of this compound in scientific research and its potential applications in various fields
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTXCFLBYUGCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394351 | |
Record name | Boc-alpha-(4-fluorobenzyl)-DL-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-78-3 | |
Record name | Boc-alpha-(4-fluorobenzyl)-DL-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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